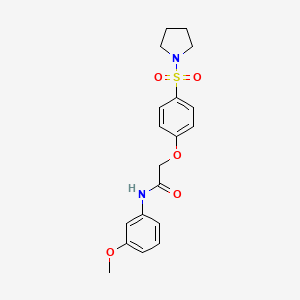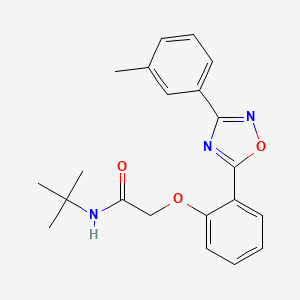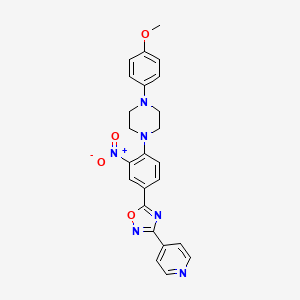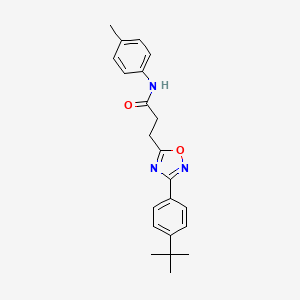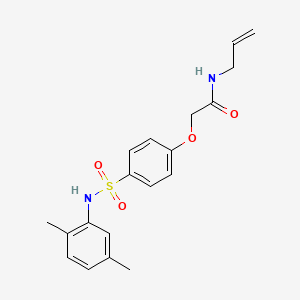
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide, also known as HMN-176, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of benzamide derivatives and has shown promising results in various scientific research studies.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide involves the inhibition of tubulin polymerization, which is essential for cell division and growth. This inhibition leads to the disruption of the microtubule network, resulting in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to inhibit the migration and invasion of cancer cells. In studies with animal models, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide has been shown to reduce tumor growth and increase survival rates.
Advantages and Limitations for Lab Experiments
One advantage of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide in lab experiments is its high potency and selectivity for cancer cells. This allows for the study of its effects on cancer cells without affecting normal cells. However, one limitation is its low solubility, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide. One potential direction is the development of more soluble analogs of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide to improve its administration in lab experiments. Additionally, further studies are needed to determine the potential therapeutic applications of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide in the treatment of Alzheimer's disease and Parkinson's disease. Finally, studies are needed to determine the potential side effects of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide and its safety for use in humans.
In conclusion, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide is a synthetic compound that has shown promising results in various scientific research studies. Its potential therapeutic applications in cancer treatment and neurodegenerative diseases make it a promising candidate for further study. However, more research is needed to determine its safety and potential side effects before it can be used in humans.
Synthesis Methods
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide involves several steps, including the condensation of 2-hydroxy-8-methylquinoline-3-carboxaldehyde with m-toluidine to form the intermediate compound. This intermediate is then reacted with 2-methoxybenzoyl chloride to obtain the final product, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide.
Scientific Research Applications
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-(m-tolyl)benzamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to possess anti-tumor activity by inhibiting the growth of cancer cells in vitro and in vivo. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-methoxy-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-17-8-6-11-21(14-17)28(26(30)22-12-4-5-13-23(22)31-3)16-20-15-19-10-7-9-18(2)24(19)27-25(20)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKCYINFRDQZHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

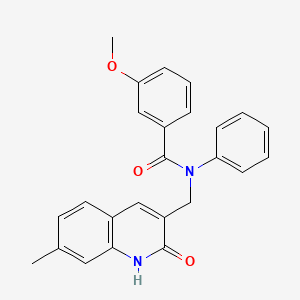


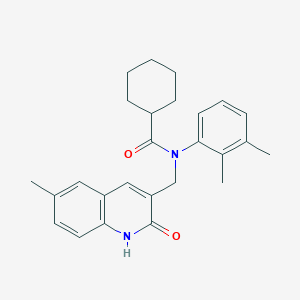



![1-(3-methylbenzoyl)-N-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7694620.png)
